molecular formula C17H16ClN3O B2672959 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 32585-53-8

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No.: B2672959
CAS No.: 32585-53-8
M. Wt: 313.79
InChI Key: ODENSRVZLGFMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a useful research compound. Its molecular formula is C17H16ClN3O and its molecular weight is 313.79. The purity is usually 95%.
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Scientific Research Applications

Nonpeptide Agonist Discovery

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea has contributed to the discovery of nonpeptide agonists. Croston et al. (2002) identified a compound closely related to this compound as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research and potential drug development (Croston et al., 2002).

Corrosion Inhibition

Mistry et al. (2011) studied derivatives of 1,3,5-triazinyl urea, similar to this compound, as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated the potential of such compounds in protecting metals from corrosion, highlighting their industrial applications (Mistry et al., 2011).

Insecticidal Activity

Research by Mulder and Gijswijt (1973) revealed that compounds structurally similar to this compound, like PH 60-38 and PH 60-40, belong to a new class of insecticides. These compounds act by interfering with the deposition of insect cuticle, leading to their death. This provides a novel mode of action for pest control (Mulder & Gijswijt, 1973).

Anticonvulsant Action

Vengerovskii et al. (2014) explored a compound with a structure similar to this compound for its anticonvulsant properties. Their research indicated its potential in synchronizing bioelectric activity and managing convulsions, suggesting its use in neurological disorders (Vengerovskii et al., 2014).

Environmental Impact Assessment

Halden and Paull (2004) investigated the environmental presence of triclocarban, a compound similar to this compound, noting its extensive use and scarcity of data on its environmental occurrence. Their research emphasizes the importance of understanding the environmental impact of such compounds (Halden & Paull, 2004).

Optical and Electronic Properties

Shkir et al. (2018) conducted a first principles study on a chalcone derivative structurally similar to this compound, revealing its significant electro-optic properties. This research suggests potential applications in optoelectronic device fabrications (Shkir et al., 2018).

Chitin Synthesis Inhibition

Research by Deul et al. (1978) on diflubenzuron, a compound similar to this compound, highlighted its role in inhibiting chitin synthesis in insect larvae, providing insight into novel insecticidal mechanisms (Deul et al., 1978).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODENSRVZLGFMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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